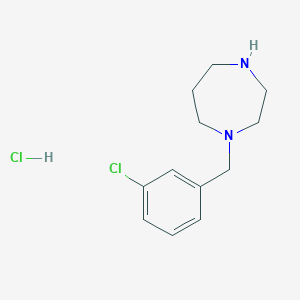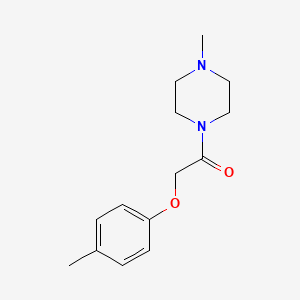
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide, also known as HEPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEPT is a synthetic compound that is used as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV/AIDS. However,
Applications De Recherche Scientifique
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has been extensively studied for its potential applications in various fields, including HIV/AIDS treatment, cancer treatment, and antiviral therapy. N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide is a potent NNRTI that has been shown to inhibit the replication of HIV-1 in cell culture. Additionally, N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has been shown to have antiviral activity against other viruses such as hepatitis B and C.
Mécanisme D'action
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide acts by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. Specifically, N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide binds to the NNRTI binding site on the reverse transcriptase enzyme, which prevents the enzyme from synthesizing viral DNA. This inhibition of reverse transcriptase prevents the virus from replicating, thereby reducing the viral load in the body.
Biochemical and Physiological Effects
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has been shown to have minimal toxicity and side effects in vitro and in vivo studies. Additionally, N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has been shown to have a good pharmacokinetic profile, with a high bioavailability and a long half-life. N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has also been shown to have a low potential for drug-drug interactions, making it an attractive drug candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has several advantages for lab experiments, including its potent antiviral activity, low toxicity, and good pharmacokinetic profile. However, N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide also has some limitations, including its high cost of synthesis and limited availability.
Orientations Futures
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has several potential future directions for research, including its use in combination therapy for HIV/AIDS treatment, its potential as an antiviral therapy for other viruses such as hepatitis B and C, and its potential as a cancer treatment. Additionally, future research could focus on optimizing the synthesis method of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide to reduce its cost and increase its availability.
Méthodes De Synthèse
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of phenoxyacetic acid with 3-(2-hydroxyethoxy)tetrahydrofuran-3-ylmethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide.
Propriétés
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c17-7-9-21-15(6-8-19-12-15)11-16-14(18)10-20-13-4-2-1-3-5-13/h1-5,17H,6-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVOGQFEMJQOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)COC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

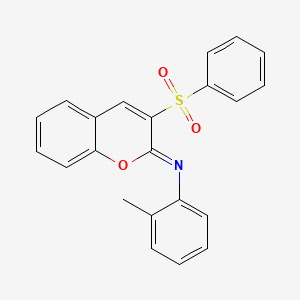
![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2778561.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2778563.png)
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate](/img/structure/B2778566.png)


![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid methyl ester](/img/structure/B2778570.png)
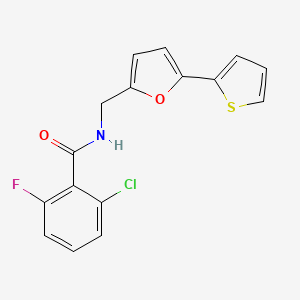
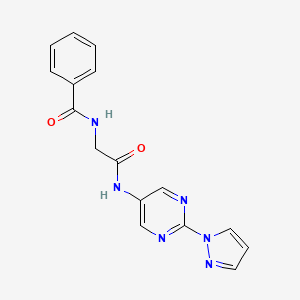
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2778575.png)
![3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid](/img/structure/B2778577.png)
